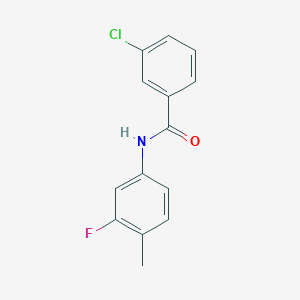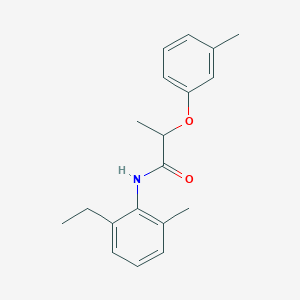![molecular formula C17H21N3O2S2 B250142 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide](/img/structure/B250142.png)
4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a phenylcarbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with tert-butyl isocyanide and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with various enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial or antifungal agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
N-butylbenzenesulfonamide: Similar in structure but lacks the tert-butyl and phenylcarbamothioyl groups.
4-tert-butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide: Shares the tert-butyl and phenylcarbamothioyl groups but differs in the overall structure.
Uniqueness: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide is unique due to the combination of its tert-butyl and phenylcarbamothioyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other sulfonamide derivatives and valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H21N3O2S2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[4-(tert-butylsulfamoyl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H21N3O2S2/c1-17(2,3)20-24(21,22)15-11-9-14(10-12-15)19-16(23)18-13-7-5-4-6-8-13/h4-12,20H,1-3H3,(H2,18,19,23) |
Clé InChI |
IEJTZLUAAHGEOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250066.png)
![N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B250068.png)

![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
